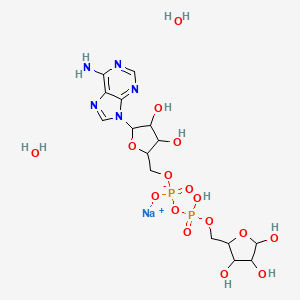

Adenosine 5'-diphosphoribose (sodium)

Description

Adenosine 5'-diphosphoribose sodium (ADPR sodium) is a metabolite of nicotinamide adenine dinucleotide (NAD+), characterized by its unique pyrophosphate-linked ribose and adenosine structure. It acts as the primary endogenous agonist for the Transient Receptor Potential Melastatin 2 (TRPM2) channel, a Ca²⁺-permeable cation channel critical for cellular responses to oxidative stress . ADPR sodium binds to the NUDT9-homology (NUDT9H) domain of TRPM2, triggering channel activation at cytosolic concentrations of ~100 μM (EC₅₀) . Beyond its role in Ca²⁺ signaling, ADPR sodium enhances autophagy by modulating lysosomal Ca²⁺ release and extracellular Ca²⁺ influx .

Properties

Molecular Formula |

C15H26N5NaO16P2 |

|---|---|

Molecular Weight |

617.33 g/mol |

IUPAC Name |

sodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[(3,4,5-trihydroxyoxolan-2-yl)methoxy]phosphoryl] phosphate;dihydrate |

InChI |

InChI=1S/C15H23N5O14P2.Na.2H2O/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(23)8(21)5(32-14)1-30-35(26,27)34-36(28,29)31-2-6-9(22)11(24)15(25)33-6;;;/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18);;2*1H2/q;+1;;/p-1 |

InChI Key |

VINRBWGQACFCEG-UHFFFAOYSA-M |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N.O.O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine 5’-diphosphoribose (sodium) can be synthesized through enzymatic and synthetic chemical methods. The enzymatic synthesis involves the use of chemicals to catalyze the breakdown of NAD+ or related precursors, yielding adenosine 5’-diphosphoribose (sodium) as a product .

Industrial Production Methods

Industrial production methods for adenosine 5’-diphosphoribose (sodium) typically involve large-scale enzymatic synthesis due to its efficiency and specificity. The process includes the use of specific enzymes that catalyze the conversion of NAD+ to adenosine 5’-diphosphoribose (sodium) under controlled conditions .

Chemical Reactions Analysis

Key Reagents and Conditions:

Substitution Reactions

Modifications at the purine C8 position or terminal ribose significantly alter ADPR-Na’s activity:

-

C8-phenyl substitution : Introduces antagonistic properties (e.g., 8-Ph-ADPR, 5 ) .

-

Terminal ribose modifications :

Oxidation and Reduction

-

Oxidation : ADPR-Na undergoes oxidation with agents like KMnO₄, yielding oxidized derivatives (e.g., adenosine 5′-diphosphoribose oxide).

-

Reduction : Sodium borohydride reduces aldehydic groups in intermediates during synthesis .

Hydrolysis of Pyrophosphate Bonds

ADPR-Na is susceptible to hydrolysis under acidic or basic conditions, cleaving the pyrophosphate linkage into AMP and ribose-5-phosphate . This reaction is catalyzed by enzymes like ecto-5′-nucleotidase (CD73) .

Stability in Aqueous Solutions

-

pH sensitivity : Terminal ribose analogues (e.g., 2″-deoxy-ADPR, 3 ) decompose in aqueous solutions at 5°C due to phosphate hydrolysis .

-

Temperature effects : Heating during deprotection (e.g., 1-O-methyl group removal) requires 60°C for 16 hours .

Stability Data:

| Compound | Storage Conditions | Stability Outcome | Source |

|---|---|---|---|

| 2″-Deoxy-ADPR (3 ) | 5°C, pH 7.4 | Decomposes within days | |

| ADPR-Na | −20°C, dry | Stable for months |

Bioisosteric Replacements

Efforts to improve drug-like properties include replacing the pyrophosphate group:

-

Sulfamate-based analogues : Weak antagonists (e.g., 86 with IC₅₀ = 3 μM) .

-

Squarate esters : Hybrid structures (e.g., 54 –57 ) show moderate activity but require optimization .

Biochemical Implications

Scientific Research Applications

Role in DNA Repair and Cellular Signaling

Poly(ADP-ribose) Synthesis:

ADP-ribose is primarily known for its role as a substrate in the synthesis of poly(ADP-ribose) by poly(ADP-ribose) polymerases (PARPs). This process is crucial for DNA repair, particularly in response to single-strand breaks. PARPs utilize ADP-ribose to modify proteins involved in DNA damage response pathways, which enhances the repair process and facilitates cellular survival under stress conditions .

Cellular Signaling:

Beyond DNA repair, ADP-ribose acts as a signaling molecule that influences various cellular processes. It modulates the activity of proteins involved in cell death, differentiation, and inflammation. The reversible addition of ADP-ribose units to target proteins alters their function and localization within the cell .

Therapeutic Applications

Cancer Therapy:

ADP-ribose has gained attention in cancer research due to its involvement in PARP-mediated pathways. Inhibitors targeting PARPs are being developed as therapeutic agents for cancers characterized by homologous recombination deficiency, such as BRCA-mutated tumors. Clinical trials have demonstrated that PARP inhibitors can significantly enhance the efficacy of chemotherapy and radiotherapy by exploiting the DNA repair vulnerabilities of cancer cells .

Neurodegenerative Diseases:

Research indicates that dysregulation of ADP-ribosylation processes may contribute to neurodegenerative diseases like Alzheimer's and Parkinson's disease. Targeting ADP-ribose signaling pathways offers potential therapeutic strategies for mitigating neurodegeneration and promoting neuronal survival .

Table 1: Overview of Applications of Adenosine 5'-diphosphoribose

Case Studies

Case Study 1: PARP Inhibitors in Cancer Treatment

A recent clinical trial evaluated the efficacy of a novel PARP inhibitor in patients with ovarian cancer harboring BRCA mutations. The study reported a significant increase in progression-free survival among patients treated with the inhibitor compared to standard chemotherapy alone. These findings underscore the therapeutic potential of targeting ADP-ribosylation pathways in cancer therapy .

Case Study 2: Neuroprotection via ADP-Ribose Modulation

In an experimental model of Alzheimer's disease, researchers administered an ADP-ribose signaling modulator. The results indicated improved cognitive function and reduced amyloid plaque formation compared to control groups. This study highlights the potential of targeting ADP-ribosylation as a strategy for neuroprotection .

Mechanism of Action

Adenosine 5’-diphosphoribose (sodium) exerts its effects by activating TRPM2 channels. This activation is induced by the binding of adenosine 5’-diphosphoribose (sodium) to the cytosolic C-terminal NudT9-homology domain of TRPM2. This binding controls the entry of cations such as calcium, sodium, and potassium through the plasma membrane channel . Additionally, the compound enhances autophagy by promoting calcium elevation through extracellular calcium influx and lysosomal calcium release .

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- TRPM2 Selectivity : ADPR sodium’s specificity for TRPM2 over other Ca²⁺ channels (e.g., RyRs, TPCs) is attributed to its interaction with the NUDT9H domain, which recognizes the pyrophosphate and ribose moieties .

- Therapeutic Potential: Analogues like 2'-deoxy-ADPR and 8-phenyl-ADPR are tools for modulating TRPM2 in diseases such as diabetes, neurodegeneration, and cancer .

- Mechanistic Divergence : While ADPR sodium and cADPR both regulate Ca²⁺, their distinct targets (TRPM2 vs. RyRs) highlight the diversity of NAD⁺ metabolite signaling .

Q & A

Q. How can researchers confirm the structural identity and purity of Adenosine 5'-diphosphoribose (sodium) in experimental settings?

Methodological Answer:

- Structural Verification: Use (nuclear magnetic resonance) to confirm the presence of characteristic proton signals corresponding to the ribose, adenine, and phosphate moieties. Cross-validate with LCMS (liquid chromatography-mass spectrometry) to match the molecular ion peak at m/z 581.3 (corresponding to ) .

- Purity Assessment: Perform high-performance liquid chromatography (HPLC) with UV detection at 260 nm (adenine absorbance). A purity threshold of ≥95% is recommended for cellular studies, as impurities may interfere with TRPM2 channel activity .

Q. What storage and handling protocols ensure the compound’s stability?

Methodological Answer:

- Storage Conditions: Store lyophilized powder at -20°C in airtight, moisture-resistant containers. For short-term use (≤1 month), prepare working aliquots in ultrapure water or DMSO and store at -80°C. Avoid freeze-thaw cycles to prevent hydrolysis of the labile diphosphoribose bond .

- Solubility Guidelines:

- Aqueous Solutions: Dissolve in ultrapure water at 100 mg/mL (172 mM) with sonication (30 sec pulses, 50% amplitude). Filter through a 0.22 µm membrane to remove particulates .

- DMSO Solutions: Use at ≤25 mg/mL (43 mM) to avoid solvent toxicity in cell-based assays. Pre-warm to 80°C for full dissolution .

Q. How can researchers validate the compound’s role as an endogenous metabolite in cellular pathways?

Methodological Answer:

- Metabolic Tracing: Use -labeled NAD+ precursors (e.g., -nicotinamide) in conjunction with LC-MS/MS to track ADP-ribose production in PARP-1/PARP-2 enzymatic assays. Monitor NAD+ depletion as a proxy for ADP-ribose generation .

- Control Experiments: Include PARP inhibitors (e.g., olaparib) to confirm that ADP-ribose accumulation is PARP-dependent. Use TRPM2-knockout cells to isolate its effects from other Ca-mobilizing pathways .

Advanced Research Questions

Q. How to design experiments investigating ADP-ribose sodium’s dual role in TRPM2 activation and autophagy?

Methodological Answer:

- TRPM2 Activation Assay:

- Treat cells (e.g., HEK293T overexpressing TRPM2) with 10–100 µM ADP-ribose sodium and measure intracellular Ca flux using Fura-2 AM fluorescence. Include HO (100–500 µM) to induce PARP-1-dependent ADP-ribose production .

- Validate TRPM2 specificity with antagonists (e.g., 2-APB or clotrimazole) and NUDT9-H domain truncation mutants to disrupt ADP-ribose binding .

- Autophagy Induction:

Q. How to reconcile conflicting data on TRPM2 activation requiring both ADP-ribose and intracellular Ca2+^{2+}2+?

Methodological Answer:

- Mechanistic Studies:

- Perform patch-clamp electrophysiology in low-Ca extracellular buffers to demonstrate that ADP-ribose sodium alone cannot open TRPM2 channels. Co-apply ADP-ribose (10 µM) and ionomycin (to elevate cytosolic Ca) to reconstitute channel activity .

- Use Ca-chelators (e.g., BAPTA-AM) to show that intracellular Ca is a co-activator, not a downstream signal .

Q. What advanced techniques quantify ADP-ribose sodium’s interaction with PARPs or sirtuins?

Methodological Answer:

- PARP Binding Assays:

- Sirtuin Activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.